molecular formula C8H5BrF4 B1302112 4-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 206860-48-2

4-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1302112
CAS No.: 206860-48-2
M. Wt: 257.02 g/mol
InChI Key: JMNOONULDANZRZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic fluorinated building block. It is commonly used in various chemical syntheses due to its unique structural properties. The compound has the molecular formula FC6H3(CF3)CH2Br and a molecular weight of 257.02 g/mol .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical bromination reactions . The compound’s ability to form stable intermediates makes it a versatile reagent in synthetic chemistry, facilitating the formation of complex molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in transcriptional activity and metabolic flux, impacting overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity and gene expression . The compound’s ability to participate in free radical reactions further enhances its reactivity and utility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as tissue damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s reactivity at the benzylic position allows it to participate in diverse biochemical reactions, contributing to its versatility in synthetic chemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .

Preparation Methods

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Fluoro-2-(trifluoromethyl)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzyl bromide can be compared with similar compounds such as:

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOONULDANZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372156
Record name 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206860-48-2
Record name 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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